2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one
Description
Properties
Molecular Formula |
C16H14N2O3 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-6-3-10(9-15(14)21-2)12-5-4-11-13(18-12)7-8-17-16(11)19/h3-9H,1-2H3,(H,17,19) |
InChI Key |
UNZRYZSVIMAHPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C(=O)NC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyridine Derivatives
The foundational method involves cyclocondensation of 3,4-dimethoxyphenyl-substituted pyridine precursors. A representative protocol begins with 2-amino-5-chloropyridine (1), which undergoes Ullmann coupling with 3,4-dimethoxyphenylboronic acid (2) in the presence of a palladium catalyst (Pd(PPh₃)₄, K₂CO₃, DMF, 110°C, 12 h) to yield 2-(3,4-dimethoxyphenyl)-5-chloropyridine (3). Subsequent hydrolysis of the chloro group (3 M HCl, reflux, 6 h) produces the pyridone intermediate (4), which is cyclized via intramolecular Heck coupling (Pd(OAc)₂, P(o-tol)₃, NEt₃, DMF, 120°C, 24 h) to form the 1,6-naphthyridin-5(6H)-one core (5).
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ullmann Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 110°C | 68 |
| Hydrolysis | 3 M HCl, reflux | 82 |
| Cyclization | Pd(OAc)₂, P(o-tol)₃, NEt₃ | 45 |
Friedländer Annulation
An alternative route employs Friedländer annulation between 2-aminonicotinaldehyde (6) and 3,4-dimethoxyacetophenone (7). Under acidic conditions (H₂SO₄, EtOH, 80°C, 8 h), this one-pot reaction forms the naphthyridine skeleton (8) with simultaneous introduction of the dimethoxyphenyl group. Oxidation of the intermediate (8) with DDQ (dichlorodicyanoquinone) in toluene (reflux, 4 h) yields the target compound (5) in 51% overall yield.
Modern Tandem Hydration-Cyclization Strategies
Nitrile Hydration/Triflation-Difunctionalization
A breakthrough method reported in 2024 utilizes tandem nitrile hydration and cyclization (Figure 1). Starting from 2-cyano-3-(3,4-dimethoxyphenyl)pyridine (9), hydration with H₂O₂/HCl (rt, 2 h) generates a diketone intermediate (10), which undergoes cyclization in triflic anhydride (Tf₂O, CH₂Cl₂, 0°C, 1 h) to form 1,6-naphthyridine-5,7-ditriflate (11). Subsequent Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 90°C, 12 h) introduces substituents at C5 and C7, yielding the final product (5) in 78% yield over three steps.
Advantages
- Bench-stable triflate intermediates enable divergent synthesis.
- Reduced purification steps compared to classical methods.
Catalytic Asymmetric Approaches
Organocatalytic Enantioselective Synthesis
Recent advances employ chiral phosphoric acids (CPA) for asymmetric induction. For example, treatment of 2-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbaldehyde (12) with N-Boc-glycine tert-butyl ester (13) in the presence of (R)-TRIP (CPA catalyst, toluene, -40°C, 48 h) forms the enantioenriched tetracyclic intermediate (14) with 92% ee. Reductive amination (NaBH₃CN, MeOH, 0°C, 2 h) followed by acid-mediated cyclization (TFA, CH₂Cl₂, rt, 6 h) delivers the target compound (5) in 65% yield and >99% ee.
Solid-Phase and Green Chemistry Innovations
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction times. A 2024 study demonstrated that cyclocondensation of ethyl 2-(3,4-dimethoxyphenyl)acrylate (15) with 2-aminonicotinamide (16) under microwave conditions (150°C, 30 min, DMF) achieves 85% conversion to the naphthyridinone (5), compared to 24 h under conventional heating.
Solvent-Free Mechanochemical Methods
Ball-milling techniques eliminate solvent use. Grinding 2-chloro-3-(3,4-dimethoxyphenyl)pyridine (17) with urea and K₂CO₃ in a planetary mill (500 rpm, 2 h) directly affords the product (5) in 72% yield.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical Cyclocondensation | 4 | 32 | 95 | Moderate |
| Tandem Hydration | 3 | 78 | 98 | High |
| Organocatalytic Asymmetric | 3 | 65 | 99 | Low |
| Microwave-Assisted | 2 | 85 | 97 | High |
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one is a heterocyclic compound with a naphthyridine core and a dimethoxyphenyl group. Its molecular weight is approximately 282.29 g/mol. The compound exhibits biological activity, especially as an inhibitor of phosphodiesterase 4 (PDE4).
Scientific Research Applications
Medicinal Chemistry
- PDE4 Inhibition: this compound is a candidate for treating inflammatory diseases and conditions linked to elevated levels of cyclic adenosine monophosphate (cAMP). Studies show it can effectively inhibit PDE4 activity in vitro, leading to increased cAMP levels within cells. Further research is required to understand its mechanism of action and potential side effects.
- Antimicrobial and Anticancer Properties: Compounds with structures similar to this compound have demonstrated antimicrobial and anticancer properties, suggesting broader potential pharmacological applications.
Modulation of Signaling Pathways
Research indicates that this compound can modulate signaling pathways related to inflammation and cell proliferation.
Structural Similarities
Several compounds share structural similarities with this compound.
| Compound Name | Unique Features |
|---|---|
| 5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one | Hydroxy group enhances solubility and potential interactions with biological targets. |
| 7-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one | Different substitution pattern may alter biological activity. |
| 1-(3,4-Dimethoxyphenyl)-2-pyridone | Exhibits different reactivity due to the presence of a carbonyl group and contains a pyridone instead of naphthyridine. |
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
The following analysis compares 2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one to structurally analogous naphthyridinones and related heterocycles, focusing on molecular features, synthetic routes, and physicochemical properties.
Structural Analogs in the Naphthyridinone Family
Table 1: Key Structural Analogs of 1,6-Naphthyridin-5(6H)-one Derivatives
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethoxyphenyl group in the target compound provides strong electron-donating effects via methoxy substituents, contrasting with bromo (electron-withdrawing) or amino (electron-donating) groups in analogs. This affects electronic properties, reactivity, and binding interactions .
- Synthetic Flexibility: Halogenated derivatives (e.g., 8-bromo) serve as intermediates for further functionalization via cross-coupling, whereas methoxy or phenyl groups are typically introduced via nucleophilic substitution or Suzuki reactions .
Physicochemical and Pharmacological Properties
While direct pharmacological data for the target compound are absent, inferences can be drawn from analogs:
- Metabolic Stability: Dihydro-naphthyridinones (e.g., 12a–12t) exhibit improved metabolic stability over fully unsaturated analogs due to reduced oxidative susceptibility .
- Bioactivity: Phenoxymethyl and pyridylmethyl derivatives (e.g., 12t) in show affinity for serotonin receptors, suggesting the dimethoxyphenyl analog may target similar pathways .
Biological Activity
2-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one is a heterocyclic compound notable for its unique structural features and significant biological activities. The compound is characterized by a naphthyridine core substituted with a dimethoxyphenyl group, which enhances its chemical properties and biological interactions. This article aims to provide a comprehensive overview of its biological activity, focusing on its role as a phosphodiesterase 4 (PDE4) inhibitor and exploring its potential therapeutic applications.
- Molecular Formula : CHN\O
- Molecular Weight : Approximately 282.29 g/mol
PDE4 Inhibition
This compound has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular levels of cAMP, which is associated with anti-inflammatory effects and modulation of cellular signaling pathways relevant in various diseases.
Mechanism of Action
- Inhibition of PDE4 : The compound effectively inhibits PDE4 activity in vitro, leading to increased cAMP levels within cells.
- Potential Therapeutic Applications : Due to its ability to modulate inflammatory responses, the compound is being investigated for applications in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one | Structure | Hydroxy group enhances solubility | Anticancer activity |
| 7-(3,4-Dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one | Structure | Different substitution pattern | PDE inhibition |
| 1-(3,4-Dimethoxyphenyl)-2-pyridone | Structure | Contains pyridone instead of naphthyridine | Varies in reactivity |
Case Studies and Research Findings
Research has indicated that derivatives of naphthyridine exhibit diverse biological activities. For instance:
- Anti-inflammatory Effects : Canthin-6-one has shown significant reductions in pro-inflammatory mediators in rat models of colitis .
- Cytotoxicity Against Cancer Cells : Naphthyridine derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For example, certain derivatives exhibited IC values in the low micromolar range against human tumor cell lines .
Q & A
Basic Research Questions
Q. What are the predominant synthetic routes for 2-(3,4-dimethoxyphenyl)-1,6-naphthyridin-5(6H)-one, and how can they be methodologically validated?
- Answer: The compound is synthesized via condensation and cyclization reactions. For example, sodium hydride (NaH) in dimethylformamide (DMF) facilitates the coupling of 7-phenyl-1,6-naphthyridin-5(6H)-one with 3,4-dimethoxybenzophenonesulfonyl chloride under controlled conditions . Validation involves monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through recrystallization or column chromatography. Final structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Answer: Key techniques include:
- ¹H/¹³C NMR : To assign aromatic protons (e.g., methoxy groups at δ ~3.8–4.0 ppm) and confirm the naphthyridinone core.
- IR Spectroscopy : To identify carbonyl stretching (~1650–1700 cm⁻¹) and aromatic C–H bending.
- Mass Spectrometry : To verify molecular weight (e.g., C₁₇H₁₆N₂O₃ requires [M+H]⁺ at m/z 297.1234).
Cross-referencing with analogs like 5-chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one ensures consistency in spectral assignments .
Q. What common functionalization reactions are documented for the 1,6-naphthyridin-5(6H)-one scaffold?
- Answer: The core undergoes:
- Decarboxylation : At high temperatures (250–370°C), carboxylic acid derivatives lose CO₂ to yield simpler naphthyridinones .
- Chlorination : Phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine at position 2 (e.g., 84% yield under reflux) .
- Esterification/Amidation : Carboxylic acid derivatives react with alcohols or amines to form esters/amides .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
- Answer: Systematic variation of parameters is critical:
- Temperature : Decarboxylation efficiency increases from 77% at 250°C to 72% at 370°C, suggesting trade-offs between yield and thermal stability .
- Catalysts : Use of NaH in DMF accelerates sulfonylation reactions but may require inert atmospheres to prevent hydrolysis .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity of electron-deficient aromatic systems .
Q. What mechanistic insights exist for the formation of the 1,6-naphthyridine ring system in this compound?
- Answer: The ring closure likely proceeds via intramolecular cyclization. For example, 5-acetyl-3-bromo-6-(2-dimethylaminovinyl)-2(1H)-pyridinone reacts with ammonium acetate to form the naphthyridine core through elimination of water and acetate . Computational studies (e.g., DFT) could further elucidate transition states and regioselectivity.
Q. How should researchers design studies to investigate the environmental fate of this compound?
- Answer: Follow frameworks like Project INCHEMBIOL:
- Phase 1 : Determine physical-chemical properties (logP, solubility) to model environmental distribution.
- Phase 2 : Conduct abiotic/biotic degradation studies (e.g., hydrolysis under varying pH, microbial metabolism assays).
- Phase 3 : Assess bioaccumulation potential using cell lines or model organisms (e.g., Daphnia magna) .
Q. How can contradictions in reported synthetic yields (e.g., 80% vs. 77%) be resolved methodologically?
- Answer: Replicate experiments while controlling variables:
- Purity of Reagents : Trace moisture in NaH may reduce sulfonylation yields .
- Reaction Monitoring : Use in-situ techniques (e.g., FTIR) to detect intermediates and optimize reaction halting points.
- Statistical Analysis : Apply ANOVA to compare yields across trials and identify outlier causes .
Q. What theoretical frameworks guide research on this compound’s reactivity or applications?
- Answer: Link studies to:
- Hammett Substituent Constants : Predict electronic effects of methoxy groups on electrophilic substitution.
- Frontier Molecular Orbital (FMO) Theory : Explain regioselectivity in cyclization reactions.
- Retrosynthetic Analysis : Deconstruct the molecule into synthons (e.g., 3,4-dimethoxyphenyl units) for modular synthesis .
Q. What methodological approaches are used to study the biological activity of structurally similar naphthyridinones?
- Answer: For analogs like 5-[α-(hydroxymethyl)phenethylamino]-7,8-dihydro-1,6-naphthyridin-5(6H)-one:
- In Vitro Assays : Measure enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., radioligand displacement).
- ADME Profiling : Use Caco-2 cells for permeability studies and microsomal stability tests.
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., methoxy vs. chloro groups) with potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
